molecular formula C11H12O3 B1271678 4-(Allyloxy)-3-methoxybenzaldehyde CAS No. 22280-95-1

4-(Allyloxy)-3-methoxybenzaldehyde

Cat. No.: B1271678
CAS No.: 22280-95-1
M. Wt: 192.21 g/mol
InChI Key: DGWCHURQYFMBFC-UHFFFAOYSA-N
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Description

O-allylvanillin: is a derivative of vanillin, a compound widely known for its use as a flavoring agent. O-allylvanillin is characterized by the presence of an allyl group attached to the oxygen atom of the vanillin molecule. This compound has garnered interest due to its potential biological activities, including anticancer properties .

Preparation Methods

Ultrasonication-Assisted Allylation in DMF

  • Reagents and Conditions:

    • 4-hydroxy-3-methoxybenzaldehyde (1.0 g, 0.006 mmol)
    • Potassium carbonate (0.99 g, 0.0072 mmol)
    • Allyl bromide (0.798 g, 0.0066 mmol)
    • Solvent: 5 mL DMF
    • Temperature: 65 °C
    • Ultrasonication time: 5–10 min initial mixing, then 46 min after allyl bromide addition
  • Procedure:

    • Dissolve 4-hydroxy-3-methoxybenzaldehyde in DMF.
    • Add potassium carbonate and irradiate the mixture under ultrasonication at 65 °C for 5–10 minutes.
    • Add allyl bromide and continue ultrasonication for 46 minutes.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Upon completion, quench and work up the reaction mixture to isolate 4-(allyloxy)-3-methoxybenzaldehyde.
  • Outcome:

    • The reaction proceeds efficiently under ultrasonication, providing good yields of the allylated product.
    • This method benefits from reduced reaction times and mild conditions.

Conventional Batch Allylation with Prolonged Heating

  • Reagents and Conditions:

    • 4-hydroxy-3-methoxybenzaldehyde (1.50 mmol)
    • Allyl bromide (1.85 equiv.)
    • Potassium carbonate (1.0 equiv.)
    • Solvent: DMF
    • Temperature: 70 °C
    • Reaction time: 20 hours
  • Procedure:

    • Dissolve 4-hydroxy-3-methoxybenzaldehyde and potassium carbonate in DMF.
    • Add allyl bromide and heat the mixture at 70 °C for 20 hours.
    • Cool the reaction, remove solvent under reduced pressure.
    • Extract the product with aqueous sodium hydroxide and dichloromethane.
    • Dry organic layers, filter, and concentrate to obtain the product.
  • Yield and Purity:

    • Yields reported around 78% to 82%.
    • Product isolated as a dark yellow oil.
    • Purity confirmed by NMR and chromatographic analysis.

Continuous Flow Allylation Method

  • Setup:

    • Stock solutions of 4-hydroxy-3-methoxybenzaldehyde and allyl bromide in DMF.
    • Potassium carbonate packed in columns within a flow reactor.
    • Reaction temperature: 80–100 °C
    • Residence time: 15–30 minutes
    • Pressure: 8 bar back pressure regulator
  • Procedure:

    • Prepare stock solutions of reagents.
    • Pump solutions through potassium carbonate-packed columns at controlled flow rates.
    • Collect the output, remove solvent, and isolate the product.
  • Advantages:

    • Higher conversion rates (up to 92% by LC).
    • Shorter reaction times compared to batch methods.
    • Improved reproducibility and scalability.
Method Solvent Base Temperature Time Yield (%) Key Advantages
Ultrasonication-assisted batch DMF K2CO3 65 °C ~1 hour Not specified, efficient Short reaction time, mild conditions
Conventional batch heating DMF K2CO3 70 °C 20 hours 78–82 Simple setup, good yield
Continuous flow DMF K2CO3 80–100 °C 15–30 minutes Up to 92 High conversion, scalable
  • Reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • The product is characterized by:
    • Proton nuclear magnetic resonance (^1H NMR) showing characteristic aldehyde proton (~9.7 ppm) and allyloxy protons.
    • Carbon-13 NMR (^13C NMR) confirming the aldehyde carbonyl and aromatic carbons.
    • Mass spectrometry (ESI-MS) for molecular weight confirmation.
    • Elemental analysis for purity.
  • The allylation of 4-hydroxy-3-methoxybenzaldehyde to yield this compound is well-established, with multiple effective methods.
  • Ultrasonication accelerates the reaction and reduces time without compromising yield.
  • Conventional batch methods provide reliable yields but require longer reaction times.
  • Continuous flow techniques offer superior control, higher throughput, and improved yields, representing a modern approach to this synthesis.
  • Choice of method depends on available equipment, scale, and desired throughput.
  • The ultrasonication-assisted synthesis and detailed procedure were reported in organic communications research, highlighting the use of DMF, K2CO3, and allyl bromide under ultrasonic conditions at 65 °C.
  • Conventional batch and continuous flow methods with detailed reaction parameters, yields, and NMR data were documented in supplementary information from Royal Society of Chemistry publications, emphasizing optimization of reaction conditions and flow chemistry advantages.
  • Additional synthetic context involving allylation of vanillin derivatives and subsequent applications in calixarene synthesis were found in Oriental Journal of Chemistry, confirming the general synthetic approach and reagent preparation.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes and carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry

In chemical research, 4-(Allyloxy)-3-methoxybenzaldehyde serves as a precursor for synthesizing various chalcone derivatives, which have demonstrated potential anticancer activity. The compound's unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxidized productsPotassium permanganate, hydrogen peroxide
ReductionProduction of reduced derivativesSodium borohydride, lithium aluminum hydride
SubstitutionNucleophilic substitution reactionsAmines, thiols

The compound has been extensively studied for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

Table 2: Antimicrobial Activity

PathogenActivity Level
Staphylococcus aureus (MRSA)Moderate to High
Escherichia coliModerate
Candida albicansModerate

The compound's effectiveness against methicillin-resistant Staphylococcus aureus highlights its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated that it may inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Mechanisms of Action:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells.

Table 3: Anticancer Activity

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

These findings indicate the compound's potential efficacy against various cancer types and warrant further investigation into its use as a chemotherapeutic agent.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A peer-reviewed study demonstrated that derivatives of this compound exhibited potent antibacterial activity against MRSA strains. This suggests that structural modifications could enhance efficacy further.
  • Anticancer Research : Another study focused on the compound's ability to induce apoptosis in MCF-7 cells, revealing that it activates caspase pathways critical for programmed cell death. This research highlights its potential as an adjunct therapy in breast cancer treatment.

Mechanism of Action

O-allylvanillin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by interfering with cell proliferation and inducing apoptosis. The exact mechanism involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : O-allylvanillin is unique due to its allyl group, which imparts distinct chemical properties and biological activities. Its potential anticancer properties make it a compound of interest in medicinal chemistry .

Biological Activity

4-(Allyloxy)-3-methoxybenzaldehyde, a compound with the chemical formula C11_{11}H12_{12}O3_3, has garnered attention in recent years due to its potential biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

This compound can be synthesized through various methods, including Claisen-Schmidt condensation reactions. Its structure features an allyloxy group and a methoxy group, contributing to its unique reactivity profile. The compound is noted for its dual functionality as both a flavoring agent and a biologically active compound, making it a subject of interest in medicinal chemistry and organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenActivity LevelReference
Staphylococcus aureus (MRSA)Moderate to High
Escherichia coliModerate
Candida albicansModerate

The compound has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as a therapeutic agent in treating bacterial infections. Additionally, it has demonstrated antifungal activity against Candida species, suggesting its broad-spectrum antimicrobial potential .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that the compound may inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Mechanisms of Action:

  • Inhibition of Cell Proliferation: The compound interferes with key signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis: It triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy against various cancer types. These findings warrant further investigation into its use as a chemotherapeutic agent.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy: A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antibacterial activity against MRSA strains, suggesting modifications could enhance efficacy further .
  • Anticancer Research: Another study focused on the compound's ability to induce apoptosis in MCF-7 cells, revealing that it activates caspase pathways critical for programmed cell death. This research highlights its potential as an adjunct therapy in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 4-(Allyloxy)-3-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between vanillin (4-hydroxy-3-methoxybenzaldehyde) and allyl bromide in the presence of a base (e.g., K₂CO₃) in ethanol. Key parameters include:

  • Temperature : Maintained at 78°C for 6 hours to ensure complete etherification .
  • Workup : Post-reaction, the mixture is cooled, filtered, and washed with 1 M NaOH to remove unreacted vanillin. Ethyl acetate extraction followed by rotary evaporation yields the crude product (90% yield) .
  • Purity : Recrystallization in ethanol or chromatography (TLC monitoring with dichloromethane) is recommended .

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield Impact
BaseK₂CO₃Higher yield vs. NaOH/NaH
SolventEthanolPolar aprotic solvents reduce side reactions
Reaction Time6 hours<4 hours leads to incomplete conversion

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include the aldehyde proton at δ 9.8–10.2 ppm and allyloxy protons (δ 4.5–5.3 ppm for CH₂ and δ 5.8–6.1 ppm for CH₂=CH₂) .
  • FTIR : Stretching vibrations at ~1680 cm⁻¹ (C=O aldehyde), 1250 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (aromatic C=C) .
  • HRMS : Exact mass calculated for C₁₁H₁₂O₃: [M+H]⁺ = 193.0865; deviations >0.001 Da suggest impurities .

Table 2: Representative Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 9.88 (s, 1H, CHO), δ 6.90–7.20 (m, 3H, Ar-H)
¹³C NMRδ 191.2 (CHO), δ 69.5 (OCH₂CH=CH₂)

Q. How does the allyloxy group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The allyloxy moiety enables:

  • Claisen Rearrangement : Heating to 150–200°C forms 2-allyl-4-hydroxy-3-methoxybenzaldehyde, useful for phenolic coupling .
  • Thiol-ene Click Chemistry : Reacts with thiols under UV light for bioconjugation or polymer grafting .
  • Epoxidation : Using m-CPBA or VO(acac)₂ to generate epoxide intermediates for crosslinking applications .

Advanced Research Questions

Q. What structure-activity relationships (SARs) govern the bioactivity of this compound derivatives?

  • Methodological Answer :

  • DNA-Binding Studies : Derivatives with bulkier substituents (e.g., benzyloxy instead of allyloxy) show stronger intercalation via π-π stacking (ΔTm = +5°C vs. control) .
  • Antimicrobial Activity : Methoxy positioning (para vs. ortho) affects membrane permeability; para-substitution enhances activity by 40% .
  • Docking Simulations : Molecular docking (AutoDock Vina) reveals that allyloxy groups reduce binding affinity to DNA (ΔG = -7.2 kcal/mol) compared to benzyloxy analogs (ΔG = -9.1 kcal/mol) due to reduced hydrophobic interactions .

Table 3: Molecular Docking Results for DNA Interaction

DerivativeΔG (kcal/mol)Binding SiteReference
4-(Allyloxy)-3-methoxy-7.2Minor groove
4-(Benzyloxy)-3-methoxy-9.1Intercalation

Q. How can computational methods predict the crystal packing and hydrogen-bonding networks of this compound?

  • Methodological Answer :

  • Single-Crystal XRD : The aldehyde group exhibits disorder (occupancy ratio 0.559:0.441), with dihedral angles <3° between aromatic and benzimidazole rings in derivatives .
  • Hirshfeld Surface Analysis : Reveals O–H⋯O (30%), C–H⋯π (15%), and π–π stacking (10%) interactions stabilizing the lattice .
  • DFT Calculations (B3LYP/6-311G )**: Predicts electrostatic potential maps showing nucleophilic regions at the aldehyde oxygen and electrophilic zones on the allyl group .

Q. What catalytic systems enhance the efficiency of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) achieves >80% yield for biaryl aldehyde derivatives .
  • Photoredox Catalysis : Under blue LED light, Ru(bpy)₃Cl₂ catalyzes C–H functionalization at the allyl position with acrylates .
  • Enzyme-Mediated Oxidation : Laccase (from Trametes versicolor) oxidizes the allyl group to epoxides in aqueous buffer (pH 5, 37°C) .

Q. Data Contradictions and Resolutions

  • Contradiction : reports weaker DNA binding for allyloxy derivatives compared to benzyloxy analogs, while suggests enhanced reactivity in catalytic applications.
  • Resolution : The allyl group’s lower hydrophobicity reduces DNA affinity but increases flexibility for catalytic cross-coupling. Context-specific optimization is required .

Properties

IUPAC Name

3-methoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWCHURQYFMBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366362
Record name 4-(allyloxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-95-1
Record name 4-(allyloxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Vanillin (20.0 g, 0.130 mol) and allyl bromide (19.9 g, 0.160 mol) were heated under reflux together with potassium carbonate (27.3 g, 0.200 mol) in 150 ml acetone (abs.) for 8 hours. After cooling, the solid was filtered off and washed with acetone. A yellow oil was obtained after a thorough concentration of the organic phases.
Quantity
20 g
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150 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Allyloxy)-3-methoxybenzaldehyde
4-(Allyloxy)-3-methoxybenzaldehyde
4-(Allyloxy)-3-methoxybenzaldehyde
4-(Allyloxy)-3-methoxybenzaldehyde
4-(Allyloxy)-3-methoxybenzaldehyde
4-(Allyloxy)-3-methoxybenzaldehyde

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